molecular formula C18H18N4O2S B10985827 2-(4-hydroxyphthalazin-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide

2-(4-hydroxyphthalazin-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide

Cat. No.: B10985827
M. Wt: 354.4 g/mol
InChI Key: VVPGBMGNVOQYQO-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone moiety linked to a cycloheptathiazole ring, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide typically involves multi-step organic reactions

    Phthalazinone Synthesis: The phthalazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Cycloheptathiazole Formation: The cycloheptathiazole ring can be constructed through a series of cyclization reactions involving thioamides and appropriate cyclic ketones.

    Final Coupling: The final step involves coupling the phthalazinone derivative with the cycloheptathiazole intermediate using acylation reactions, typically under basic conditions with reagents like acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phthalazinone moiety can undergo oxidation to form corresponding ketones or quinones.

    Reduction: The compound can be reduced at various sites, including the phthalazinone ring and the thiazole ring, using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Ketones, quinones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phthalazinone moiety could inhibit specific enzymes, while the cycloheptathiazole ring might interact with receptor sites, altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds like 4-hydroxyphthalazinone share the phthalazinone core and exhibit similar chemical reactivity.

    Cycloheptathiazole Derivatives: Compounds with the cycloheptathiazole ring, such as certain thiazole-based drugs, share structural similarities.

Uniqueness

What sets 2-(4-hydroxyphthalazin-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide apart is the combination of these two distinct moieties in a single molecule. This unique structure may confer novel properties and activities not observed in simpler analogs.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N4O2S/c23-16(20-18-19-13-8-2-1-3-9-15(13)25-18)10-14-11-6-4-5-7-12(11)17(24)22-21-14/h4-7H,1-3,8-10H2,(H,22,24)(H,19,20,23)

InChI Key

VVPGBMGNVOQYQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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